Technical Monograph: 4-(3-Bromothiophen-2-yl)-2-chloropyrimidine
Technical Monograph: 4-(3-Bromothiophen-2-yl)-2-chloropyrimidine
CAS Number: 1513145-66-8 Document Type: Technical Guide & Synthetic Protocol Version: 2.1 (Internal R&D Standards)[1]
Executive Summary & Strategic Utility
4-(3-Bromothiophen-2-yl)-2-chloropyrimidine (CAS 1513145-66-8) is a high-value bifunctional heterocyclic scaffold, primarily utilized in the synthesis of ATP-competitive kinase inhibitors and complex pharmaceutical intermediates.[1][2]
Its structural value lies in its orthogonal reactivity profile :
-
The C2-Chloro motif: Highly activated for Nucleophilic Aromatic Substitution (
), allowing facile introduction of solubilizing amines or hinge-binding motifs.[1] -
The C3'-Bromo motif (Thiophene): A stable handle for Palladium-catalyzed cross-couplings (Suzuki, Stille, Buchwald-Hartwig), enabling the extension of the pharmacophore into the solvent-exposed or hydrophobic pockets of protein targets.[1]
This guide details the synthesis, handling, and chemoselective derivatization of this core, designed for medicinal chemists requiring precise structural editing.
Chemical Identity & Physical Properties[1][3][4]
| Property | Data |
| CAS Number | 1513145-66-8 |
| IUPAC Name | 4-(3-bromo-2-thienyl)-2-chloropyrimidine |
| Molecular Formula | |
| Molecular Weight | 275.55 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in non-polar alkanes.[1] |
| Storage | 2–8°C, Inert Atmosphere (Argon/Nitrogen), Desiccated. |
| Hazards | Irritant (Skin/Eye), Acute Toxicity (Oral). Handle in fume hood. |
Synthetic Architecture
The synthesis of 4-(3-Bromothiophen-2-yl)-2-chloropyrimidine relies on the regioselective Suzuki-Miyaura coupling of 2,4-dichloropyrimidine with (3-bromothiophen-2-yl)boronic acid .[1]
Critical Mechanism: Regioselectivity
The 2,4-dichloropyrimidine core possesses two electrophilic sites. The C4 position is significantly more electron-deficient (and thus more reactive toward oxidative addition and
Workflow Diagram (DOT)
The following diagram illustrates the synthesis and the subsequent orthogonal diversification pathways.
Figure 1: Synthetic route and orthogonal reactivity divergence. Note the C4-selectivity in the initial coupling.
Experimental Protocol: Synthesis of the Core
Objective: Preparation of 4-(3-Bromothiophen-2-yl)-2-chloropyrimidine on a 10g scale.
Reagents & Materials[1][4][5][6][7][8]
-
Substrate: 2,4-Dichloropyrimidine (1.0 equiv)
-
Coupling Partner: (3-Bromothiophen-2-yl)boronic acid (1.05 equiv)[1]
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [
] (0.05 equiv) -
Base: Sodium Carbonate (
), 2.0M aqueous solution (2.5 equiv) -
Solvent: 1,2-Dimethoxyethane (DME) (0.2 M concentration relative to substrate)[1]
Step-by-Step Methodology
-
Inert Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe. Purge with Argon for 15 minutes.
-
Solvation: Charge the flask with 2,4-dichloropyrimidine (10.0 g, 67.1 mmol) and (3-bromothiophen-2-yl)boronic acid (14.6 g, 70.5 mmol). Add degassed DME (335 mL).
-
Catalyst Addition: Add
(3.88 g, 3.35 mmol) in a single portion under positive Argon pressure. The solution typically turns yellow/orange. -
Base Activation: Add the 2.0M
solution (84 mL) via syringe or dropping funnel. -
Reaction: Heat the mixture to 80°C (internal temperature). Monitor by LC-MS every 2 hours.
-
Checkpoint: The reaction is complete when the 2,4-dichloropyrimidine peak disappears. If bis-coupling (thiophene at both C2 and C4) is observed (>5%), lower the temperature to 60°C in future runs.
-
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (500 mL) and wash with water (2 x 200 mL) followed by brine (200 mL).
-
Purification: Dry the organic phase over anhydrous
, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Gradient: 0% to 20% Ethyl Acetate in Hexanes). -
Validation: The product should elute as a pale yellow solid. Confirm identity via
-NMR and MS (ESI+).[1]
Reactivity Profile & Derivatization Strategy
For drug discovery campaigns, the order of operations is critical. The C2-Chlorine is chemically distinct from the Thiophene-Bromine.[1]
Strategy A: The "Hinge-First" Approach ( then Coupling)
This is the preferred route for kinase inhibitors where the pyrimidine C2-amine interacts with the kinase hinge region.[1]
-
Step 1 (
): React CAS 1513145-66-8 with a primary or secondary amine (e.g., aniline, piperazine) in n-butanol or dioxane with DIPEA at 100°C. -
Step 2 (Suzuki/Buchwald): Use the resulting intermediate in a Pd-catalyzed coupling to functionalize the thiophene ring.[1]
Strategy B: The "Tail-First" Approach (Coupling then )
Used when the C2-amine is sensitive or expensive.[1]
-
Risk:[1][3] Palladium catalysts may oxidatively add to the C2-Cl if the Thiophene-Br is sluggish.[1] Highly selective ligands (e.g., XPhos, SPhos) are required to differentiate the C-Br vs C-Cl bond in this reverse sequence.[1]
Quantitative Comparison of Leaving Groups
| Position | Moiety | Reactivity Type | Preferred Conditions |
| C2 (Pyrimidine) | -Cl | Nucleophilic Substitution ( | Amines, Heat, Base (DIPEA/TEA) |
| C3' (Thiophene) | -Br | Metal-Catalyzed Coupling | Pd/Ni Catalysts, Boronic Acids/Stannanes |
Safety & Handling Protocol
-
Toxicology: Pyrimidine halides are potential sensitizers.[1] The thiophene moiety may have metabolic liabilities (S-oxidation) in vivo, but is stable in vitro.
-
Waste: Aqueous streams from the synthesis contain palladium residues and boronic acid byproducts; segregate as heavy metal waste.[1]
-
Storage: The compound is stable for >12 months at -20°C. Avoid storage in protic solvents (methanol/ethanol) for extended periods to prevent slow solvolysis of the C2-chloride.[1]
References
-
Sigma-Aldrich. Product Specification: 4-(3-Bromothiophen-2-yl)-2-chloropyrimidine (CAS 1513145-66-8).[1][2] Accessed Jan 2026.[1]
-
National Institutes of Health (NIH). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.[1] (General reactivity context).
-
MDPI Molecules. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine: Synthesis and Optimization. (Protocol adaptation).
-
ResearchGate. Synthesis of 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) Pyrimidine. (Thiophene-pyrimidine coupling precedents).[1][4][5]
Sources
- 1. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 2. 4-bromothiophene | Sigma-Aldrich [sigmaaldrich.com]
- 3. US9676731B2 - Preparation of pyrimidine intermediates useful for the manufacture of macitentan - Google Patents [patents.google.com]
- 4. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models [mdpi.com]
- 5. researchgate.net [researchgate.net]
